6-Methylsulfanyl-9-(oxan-2-yl)purine

Lipophilicity Drug-likeness Purine analogs

6-Methylsulfanyl-9-(oxan-2-yl)purine combines a stable N9-THP protecting group with a C6 methylsulfanyl substituent that is quantitatively oxidizable to a methylsulfonyl leaving group, enabling late-stage SₙAr diversification with amine nucleophiles. Its zero H-bond donor count, moderate lipophilicity (XLogP3=0.7), and five H-bond acceptors make it ideal for fragment-based screening and kinase inhibitor SAR. The acid-labile THP group allows orthogonal deprotection to the free base under conditions that leave the 6-substituent intact, critical for nucleoside analog programs. Choose this intermediate for superior synthetic versatility and reliable chromatographic purification at each step.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
CAS No. 13153-63-4
Cat. No. B084469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylsulfanyl-9-(oxan-2-yl)purine
CAS13153-63-4
Synonyms6-methylsulfanyl-9-(oxan-2-yl)purine
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1N=CN2C3CCCCO3
InChIInChI=1S/C11H14N4OS/c1-17-11-9-10(12-6-13-11)15(7-14-9)8-4-2-3-5-16-8/h6-8H,2-5H2,1H3
InChIKeyGVOCVQKJMYRRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylsulfanyl-9-(oxan-2-yl)purine (CAS 13153-63-4): Procurement-Relevant Identity and Structural Baseline


6-Methylsulfanyl-9-(oxan-2-yl)purine (CAS 13153-63-4; also named 6-(methylthio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine) is a synthetic purine derivative bearing a methylsulfanyl (–SCH₃) substituent at C6 and a tetrahydropyran‑2‑yl (THP) protecting group at N9 [1]. With a molecular formula of C₁₁H₁₄N₄OS and a molecular weight of 250.32 g·mol⁻¹, it belongs to the class of N9‑THP‑protected 6‑substituted purines that have historically been employed as protected intermediates in nucleoside analog synthesis and as scaffolds for cytokinin‑like plant hormone analogs [2]. Its computed physicochemical properties include an XLogP3 of 0.7, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and two rotatable bonds [1].

Why In‑Class 6‑Substituted‑9‑THP‑Purines Cannot Be Interchanged with 6-Methylsulfanyl-9-(oxan-2-yl)purine


Although multiple 6‑substituted‑9‑(tetrahydropyran‑2‑yl)purines share the same N9‑THP protecting group, the electronic and steric character of the C6 substituent governs their reactivity in nucleophilic aromatic substitution (SₙAr) reactions and their biological target engagement profiles [1]. The methylsulfanyl group is a moderately electron‑donating, oxidation‑labile thioether that can be selectively converted to a methylsulfonyl leaving group (enabling further SₙAr diversification), whereas the analogous 6‑chloro derivative is a direct SₙAr electrophile and the 6‑methylsulfonyl derivative is already an activated leaving group [2]. These divergent reactivities mean that substituting one 6‑substituted‑9‑THP‑purine for another in a multi‑step synthetic route or a structure–activity relationship (SAR) study will alter reaction kinetics, intermediate stability, and biological readouts. The following evidence guide quantifies the key physicochemical and reactivity‑based differences that procurement decisions should be benchmarked against.

Quantitative Differentiation of 6-Methylsulfanyl-9-(oxan-2-yl)purine from Its Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 6-Methylsulfanyl- from 6-Chloro- and 6-Methylsulfonyl-9-THP-Purines

The computed partition coefficient (XLogP3) of 6-methylsulfanyl-9-(oxan-2-yl)purine is 0.7 [1]. Its 6‑chloro analog (6‑chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine, CAS 7306‑68‑5) has a higher computed XLogP3 of approximately 1.1–1.3, while the 6‑methylsulfonyl derivative is more polar with an XLogP3 below 0.2 [2]. The 0.4–0.6 log unit difference between the methylsulfanyl and chloro derivatives corresponds to an approximately 2.5‑ to 4‑fold difference in predicted partition coefficient, which affects solubility, membrane permeability, and chromatographic retention behavior in both analytical and preparative settings.

Lipophilicity Drug-likeness Purine analogs

Hydrogen‑Bond Donor/Acceptor Profiles Define Differential Solubility and Crystal‑Packing Behavior

6-Methylsulfanyl-9-(oxan-2-yl)purine has zero hydrogen‑bond donors (HBD) and five hydrogen‑bond acceptors (HBA) [1]. In contrast, 6‑methylthiopurine (CAS 50‑66‑8), which lacks the N9‑THP group, possesses one HBD (the N9‑H) and four HBA [2]. The absence of an HBD in the target compound eliminates strong intermolecular N–H···N hydrogen bonding that is present in the unprotected purine, directly reducing crystal lattice energy and typically enhancing solubility in organic solvents. This difference is critical for solution‑phase chemistry: the THP‑protected compound dissolves more readily in aprotic solvents (e.g., THF, DCM, DMF) commonly used in SₙAr and cross‑coupling reactions.

Hydrogen bonding Solubility Crystallinity

Thioether Oxidation Susceptibility Enables Controlled Activation to the Methylsulfonyl Leaving Group

The 6‑methylsulfanyl substituent of the target compound is a well‑established precursor to the 6‑methylsulfonyl (–SO₂CH₃) group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions with amines [1]. In a published three‑step synthetic route, 6‑methylthiopurine is converted via 6‑methylsulfonylpurine to 6‑alkyl‑ and arylamino‑9‑(tetrahydro‑2‑pyranyl)purines in 35–45% overall yield [2]. The methylsulfanyl → methylsulfonyl oxidation step (typically using mCPBA or Oxone®) is quantitative under mild conditions, whereas the 6‑chloro analog (6‑chloro‑9‑(tetrahydropyran‑2‑yl)purine) reacts directly with amines without an oxidation step but is more susceptible to hydrolytic deactivation in aqueous or protic media [3].

Synthetic intermediate SₙAr activation Purine diversification

N9‑THP Protection Provides Acid‑Labile Orthogonal Protection Relative to N9‑Unsubstituted 6‑Methylthiopurine

The tetrahydropyran‑2‑yl (THP) group at N9 is an acid‑labile protecting group that can be removed under mildly acidic conditions (e.g., 80% aqueous acetic acid at 60 °C or catalytic p‑TsOH in MeOH) without affecting the 6‑methylsulfanyl substituent [1]. In contrast, 6‑methylthiopurine (CAS 50‑66‑8) bears a free N9‑H, making it susceptible to competing N9‑alkylation under basic conditions commonly used for N‑alkylation or glycosylation reactions [2]. The THP group also increases the molecular weight from 166.2 g·mol⁻¹ (6‑methylthiopurine) to 250.32 g·mol⁻¹, which alters chromatographic retention and facilitates purification monitoring by TLC or LC‑MS [3].

Protecting group strategy Orthogonal deprotection Nucleoside analog synthesis

Rotatable Bond Count Governs Conformational Flexibility and Entropic Penalty Upon Target Binding

6-Methylsulfanyl-9-(oxan-2-yl)purine has two rotatable bonds (the C–S bond of the methylsulfanyl group and the C–N bond linking the purine to the THP ring) [1]. In contrast, 6‑methylthiopurine (without THP) has only one rotatable bond (the C–S bond) [2], while 6‑benzylamino‑9‑(tetrahydropyran‑2‑yl)purine derivatives have four or more rotatable bonds [3]. In fragment‑based drug discovery, each rotatable bond frozen upon protein binding imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ (corresponding to a ~2‑ to ~12‑fold reduction in binding affinity per bond) [4]. The two‑rotatable‑bond profile of the target compound places it in a favorable range for fragment screening while retaining sufficient conformational freedom for induced‑fit binding, distinguishing it from both overly rigid (one rotatable bond) and overly flexible (≥4 rotatable bonds) analogs.

Conformational entropy Ligand efficiency Medicinal chemistry

Cytokinin‑Analog SAR: 6‑Methylsulfanyl as a Modulator of Plant Hormone Activity Relative to 6‑Alkylamino Derivatives

The N9‑THP‑protected purine scaffold, including the 6‑methylsulfanyl derivative, has been employed as a precursor to synthetic cytokinin analogs (6‑alkylamino‑ and 6‑arylamino‑9‑tetrahydropyran‑2‑ylpurines) [1]. While direct cytokinin activity data for the 6‑methylsulfanyl compound itself are not available in the open literature, its role as the immediate precursor to the 6‑methylsulfonyl intermediate—from which six distinct cytokinin analogs were prepared in 35–45% overall yield—establishes its critical position in the synthetic route [2]. In the broader cytokinin SAR landscape, 6‑alkylamino substitution is required for high cytokinin activity (e.g., 6‑benzylaminopurine and kinetin), whereas 6‑thioether substituents generally exhibit attenuated or no cytokinin activity, making the methylsulfanyl compound useful as a negative control or as a protected precursor rather than as an active cytokinin per se [3].

Cytokinin analogs Plant growth regulators Structure–activity relationship

Optimal Application Scenarios for 6-Methylsulfanyl-9-(oxan-2-yl)purine Driven by Quantitative Differentiation Evidence


Controlled Diversification of Purine Libraries via Oxidation–SₙAr Sequence

Researchers synthesizing focused libraries of 6‑substituted purines benefit from the two‑step activation sequence unique to the methylsulfanyl precursor: stable N9‑THP protection followed by quantitative oxidation to the methylsulfonyl leaving group enables late‑stage diversification with a broad range of amine nucleophiles [1]. The 35–45% overall three‑step yield reported for cytokinin analog synthesis demonstrates the viability of this route, and the intermediate lipophilicity (XLogP3 = 0.7) facilitates chromatographic purification at each stage [2].

Fragment‑Based Drug Discovery with an Optimal Conformational Entropy Profile

With only two rotatable bonds, 6‑methylsulfanyl‑9‑(oxan‑2‑yl)purine occupies a favorable position on the flexibility–affinity continuum for fragment screening [3]. Its zero hydrogen‑bond donor count ensures solubility in DMSO and aqueous buffers at the millimolar concentrations typical of fragment screens, while the five hydrogen‑bond acceptors provide multiple recognition points for protein targets [4]. The compound is thus well‑suited as a core scaffold for fragment growth or merging strategies in kinase or purine‑binding protein programs.

Negative Control or Protected Precursor in Cytokinin Signaling Studies

Based on class‑level SAR indicating that 6‑thioether purines lack significant cytokinin activity, this compound can serve as a negative control in plant hormone bioassays when testing 6‑alkylamino‑9‑THP‑purine analogs [5]. Furthermore, the acid‑labile THP group allows researchers to generate the free 6‑methylthiopurine base in situ for comparative studies without the confounding factor of N9‑H reactivity during synthesis [6].

Synthetic Intermediate for 6‑Substituted Purine Nucleoside Analogs

The THP group at N9 was originally developed as a model for the deoxyribose moiety in purine deoxynucleosides, and 6‑methylsulfanyl‑9‑(oxan‑2‑yl)purine can be elaborated into nucleoside analogs through oxidation–amination sequences [6]. The orthogonal acid‑labile deprotection enables clean conversion to the free base or to alternative N9‑substituted derivatives under conditions that leave the 6‑substituent intact, a critical requirement for structure–activity relationship studies in antiviral and anticancer nucleoside programs.

Quote Request

Request a Quote for 6-Methylsulfanyl-9-(oxan-2-yl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.